trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol
Overview
Description
Trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol is a compound that belongs to the class of organic chemicals known as cyclohexanols. It is characterized by a cyclohexane ring with a hydroxyl group and a pentylcyclohexyl substituent. This compound is structurally related to other cyclohexanol derivatives, which have been studied for their various physical and chemical properties, as well as their potential applications in different fields such as materials science and fragrance industry .
Synthesis Analysis
The synthesis of cyclohexanol derivatives can be achieved through various chemical routes. For instance, the synthesis of cis- and trans-4-tert-butyl cyclohexanol derivatives has been explored through low-temperature X-ray structural studies, which can provide insights into the sigma-donor ability of C-H and C-C bonds . Additionally, the synthesis of related compounds like 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate has been achieved using commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of corresponding ketones, followed by enzymatic acetylation . These methods highlight the potential for synthesizing trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol through biocatalytic processes or other synthetic strategies.
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is crucial in determining their properties and potential applications. For example, the study of trans-1,4-cyclohexanedimethanol revealed insights into the bi-axial/bi-equatorial equilibrium and the nature of intermolecular hydrogen bonding networks . Similarly, the crystal and molecular structures of homologous trans, trans-4'-alkylbicyclohexyl-4-carbonitriles have been described, showing that both cyclohexyl rings assume the chair conformation with the alkyl groups in the trans-conformation . These findings can be extrapolated to understand the molecular structure of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol.
Chemical Reactions Analysis
The reactivity of cyclohexanol derivatives can be studied through their chemical reactions. For instance, the epoxidation of cis- and trans-4-(p-chlorophenyl)-5-cyanocyclohexene has been characterized using NMR spectra of derivatives, providing insights into the stereochemistry of the reaction products . This information can be useful in predicting the chemical reactions that trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol might undergo, such as oxidation or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanol derivatives are influenced by their molecular structure. The mesomorphic properties of some 3-substituted-4-cyanophenyl esters and related compounds have been studied, showing that the liquid-crystalline mixtures containing certain esters have higher threshold voltages and saturation voltages . Additionally, the study of the single-particle structural properties of trans-4-(trans-4-n-pentylcyclohexyl)cyclohexylcarbonitrile (CCH5) in isotropic and nematic phases through molecular dynamics simulation has provided valuable information on the molecular dimensions and shape changes upon phase transition . These studies can help predict the behavior of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol in different phases and under various conditions.
properties
IUPAC Name |
4-(4-pentylcyclohexyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-18H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORKSSOIBSSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389559 | |
Record name | TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol | |
CAS RN |
87144-92-1, 82575-70-0 | |
Record name | 4′-Pentyl[1,1′-bicyclohexyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87144-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl-, (trans,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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